REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8].C(O)(=O)C.[N+:14]([O-])([OH:16])=[O:15]>O>[CH3:1][C:2]1[C:3]([N+:14]([O-:16])=[O:15])=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8]
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Name
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Quantity
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15.7 g
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Type
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reactant
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Smiles
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CC=1C=C(C=CC1C)O
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Name
|
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Quantity
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130 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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Quantity
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12.2 g
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Type
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reactant
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Smiles
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[N+](=O)(O)[O-]
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Name
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Quantity
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8 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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CC=1C(=C(C=CC1C)O)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |